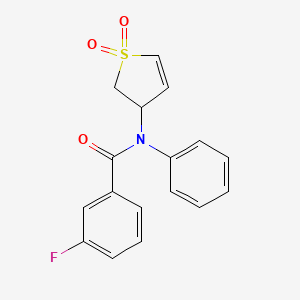
2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is the Friedländer condensation reaction, which is used to synthesize a series of novel methylenedioxy-bearing quinoline derivatives as described in the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives . Although the specific compound is not mentioned, the general approach to synthesizing quinoline derivatives involves the reaction of an amino-substituted benzaldehyde with a β-keto ester or a β-diketone, which could be applicable to the synthesis of "2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid".
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and is often elucidated using X-ray crystallography. For example, the molecular and crystal structure of a related compound, methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate, was established using this technique . This method provides detailed information about the arrangement of atoms within the molecule and can be used to determine the structure of "2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid".
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, the alkylation of 3,4-dihydroquinazolines, which are structurally related to quinolines, was studied, and the reaction conditions for methylation and subsequent hydrolysis were explored . These types of reactions could potentially be applied to modify the "2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid" molecule to create new derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involved a reaction that was proposed based on ab initio quantum-chemical calculations, which can provide insights into the electronic properties and reactivity of the molecule . These properties are essential for understanding the behavior of "2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid" in different environments and its potential applications.
Safety and Hazards
将来の方向性
The future directions for research involving this compound would depend on its properties and potential applications. It could be of interest in the development of new synthetic methods, or as a building block for the synthesis of more complex molecules. Further studies could also explore its potential uses in various fields such as medicinal chemistry, materials science, or catalysis .
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-4-7-17-15(8-11)16(19(21)22)10-18(20-17)14-6-5-12(2)13(3)9-14/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASHOWNRBQQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

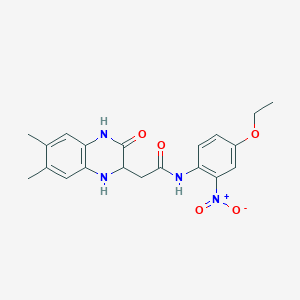
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B3020098.png)
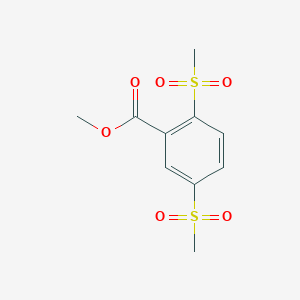
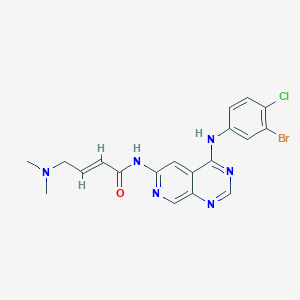
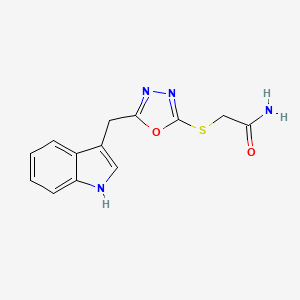
![2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide](/img/structure/B3020102.png)

![N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B3020105.png)


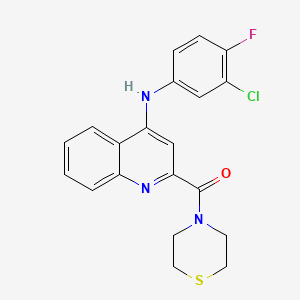
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B3020110.png)
![5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3020111.png)
